1-(4-ethoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one
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Overview
Description
1-(4-ethoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a synthetic organic compound that belongs to the pyrazinone family This compound is characterized by the presence of an ethoxyphenyl group and a methylphenylmethylsulfanyl group attached to a pyrazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with 4-methylbenzenemethanethiol in the presence of a base to form an intermediate. This intermediate is then reacted with a pyrazinone derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, various alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrazinones.
Scientific Research Applications
1-(4-ethoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one
- 1-(4-Ethylphenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one
- 1-(4-Chlorophenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one
Uniqueness
1-(4-ethoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-3-24-18-10-8-17(9-11-18)22-13-12-21-19(20(22)23)25-14-16-6-4-15(2)5-7-16/h4-13H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOHKIMFMKGPCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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